molecular formula C20H17BrN4O B11269713 3-(4-bromophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole

3-(4-bromophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole

Cat. No.: B11269713
M. Wt: 409.3 g/mol
InChI Key: CUARHTUISMGITQ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a bromophenyl group, a pyrazolyl group, and an oxadiazole ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyclization to form the oxadiazole ring: This is typically done by reacting the intermediate with a nitrile oxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl

Properties

Molecular Formula

C20H17BrN4O

Molecular Weight

409.3 g/mol

IUPAC Name

3-(4-bromophenyl)-5-[3-(4-propan-2-ylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H17BrN4O/c1-12(2)13-3-5-14(6-4-13)17-11-18(24-23-17)20-22-19(25-26-20)15-7-9-16(21)10-8-15/h3-12H,1-2H3,(H,23,24)

InChI Key

CUARHTUISMGITQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br

Origin of Product

United States

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